1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene
Description
Properties
CAS No. |
918896-59-0 |
|---|---|
Molecular Formula |
C16H16BrNO4 |
Molecular Weight |
366.21 g/mol |
IUPAC Name |
1-bromo-5-methoxy-2-(2-nitroethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H16BrNO4/c1-21-15-10-14(17)13(7-8-18(19)20)9-16(15)22-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 |
InChI Key |
CSRMBZODCPFVJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CC[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Benzyloxylation: The benzyloxy group is added through a Williamson ether synthesis, where benzyl chloride (C6H5CH2Cl) reacts with the phenol derivative in the presence of a base like potassium carbonate (K2CO3).
Nitration: The nitroethyl group is introduced through nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 368.21 g/mol
- CAS Number : 895134-16-4
The compound features a benzyloxy group, a bromo substituent, and a nitroethyl group, which contribute to its reactivity and utility in various applications.
Antitumor Activity
Recent studies have indicated that compounds similar to 1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene exhibit significant antitumor properties. The nitro group is known to enhance biological activity, making it a candidate for developing anticancer agents.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of nitro-substituted benzene compounds, demonstrating their efficacy against human cancer cell lines. The incorporation of the benzyloxy group was found to improve solubility and bioavailability, enhancing therapeutic potential.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 |
| Similar Nitro Compound | 15.0 | MCF-7 |
Building Block for Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions.
Synthesis Example : The compound can be utilized as a precursor for synthesizing more complex molecules used in pharmaceuticals or agrochemicals. For instance, its bromine atom can be replaced with various nucleophiles to create diverse derivatives.
Polymerization Applications
The compound's unique structure allows it to participate in polymerization reactions, contributing to the development of advanced materials with specific properties.
Data Table: Polymer Properties
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Conductive Polymer | This compound | Enhanced conductivity |
| Biodegradable Polymer | Modified Derivative | Improved degradation rate |
Biological Activity
1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene, also known by its CAS number 918896-59-0, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16BrNO4
- Molecular Weight : 366.207 g/mol
- Structure : The compound features a benzene ring with various substituents including a benzyloxy group, a bromo group, a methoxy group, and a nitroethyl side chain .
Synthesis
The synthesis of this compound typically involves the bromination of methoxy-substituted benzenes followed by the introduction of the nitroethyl group through electrophilic substitution reactions. Recent advances in synthetic methodologies highlight the use of various catalysts to enhance yield and selectivity during these processes .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties, particularly through the inhibition of cyclooxygenases (COX) which are implicated in tumor proliferation. For instance, derivatives of aryloxy phenols have shown promising results in inhibiting COX-2 activity, which is often overexpressed in cancerous tissues .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound may reduce inflammation and tumor growth.
- Nitro Group Activity : The nitroethyl moiety may contribute to redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Breast Cancer Cell Lines : Compounds with similar structures showed IC50 values in the low micromolar range against MCF-7 cells.
- Colorectal Cancer Models : Similar compounds have been tested against HCT116 cells, revealing significant cytotoxic effects at concentrations as low as 10 μM .
In Vivo Studies
Preliminary animal studies suggest potential efficacy in reducing tumor size in xenograft models. However, further research is needed to establish dosage and long-term effects.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene and structurally related compounds:
Key Structural and Functional Comparisons :
Substituent Effects :
- Nitroethyl Group : The 2-nitroethyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in reduction reactions compared to trifluoromethyl or methyl groups .
- Halogen Position : Bromine at position 4 (para to benzyloxy) contrasts with chloro or fluoro substituents in analogs (e.g., 1-(Benzyloxy)-2-chloro-4-methylbenzene), altering electronic distribution and steric accessibility .
- Methoxy vs. Trifluoromethoxy : The methoxy group in the target compound is electron-donating, whereas trifluoromethoxy (in 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene) is electron-withdrawing, impacting solubility and intermolecular interactions .
- Synthetic Utility: Benzyloxy-bromo derivatives are common intermediates in Suzuki-Miyaura couplings, as seen in analogs like 1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS: 164352-24-3) .
- Electrochemical data from analogs like 1-(benzyloxy)-4-(trifluoromethyl)benzene (Ep = +1.05 V) suggest that the nitroethyl group could shift oxidation potentials, influencing stability under oxidative conditions .
Q & A
Basic: What synthetic strategies are effective for introducing the nitroethyl group into this compound?
The nitroethyl group can be introduced via Michael addition or nitroalkylation reactions . For example, coupling a nitroethyl moiety to an aromatic precursor using a base-catalyzed nucleophilic attack under anhydrous conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, Pd-catalyzed cross-coupling with nitroethylene derivatives may be explored. Reaction optimization should include monitoring by TLC or HPLC to track nitroethyl group incorporation .
Basic: Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., benzyloxy deshields aromatic protons, nitroethyl causes splitting due to adjacent groups).
- X-ray crystallography : Resolves regiochemistry and confirms spatial arrangement, as demonstrated for structurally related nitrovinylbenzene derivatives .
- FT-IR : Validates nitro group presence (stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced: How do competing electronic effects (methoxy vs. bromo/nitroethyl) influence regioselectivity in further substitutions?
The methoxy group (electron-donating) directs electrophiles to the para/ortho positions, while the bromo (weakly deactivating) and nitroethyl (strongly electron-withdrawing) groups compete for meta/para orientation. For example, nitration may occur at the position least hindered by steric and electronic factors. Computational modeling (DFT) or Hammett plots can predict dominant pathways, but experimental validation via controlled reactions (e.g., bromination under varying conditions) is essential to resolve contradictions .
Advanced: What methodological steps address low yields during purification?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar nitroethyl by-products.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of nitroethyl vs. benzyloxy groups.
- HPLC-MS : Detect and quantify impurities from incomplete coupling or nitro group reduction, as seen in related bromo-methoxy systems .
Basic: What biological activities are reported for structurally analogous nitroaromatics?
Nitro-containing analogs (e.g., 5-methoxy benzoic acid derivatives) exhibit antimicrobial and antiproliferative properties. The nitro group enhances redox activity, enabling interactions with microbial enzymes or DNA. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups like bromo and nitroethyl improve bioactivity by increasing membrane permeability .
Advanced: How can researchers reconcile discrepancies in reaction yields for similar bromo-methoxy systems?
Contradictions often arise from solvent polarity , catalyst loading , or temperature gradients . For example, bromination yields vary with Lewis acid catalysts (e.g., FeBr₃ vs. AlCl₃). A Design of Experiments (DoE) approach, varying parameters systematically (e.g., 60–100°C, 1–5 mol% catalyst), can identify optimal conditions. Cross-referencing data from triazine-based coupling reactions (e.g., ) and nitrovinyl syntheses ( ) provides a framework for troubleshooting .
Basic: What are the stability considerations for the nitroethyl group under acidic/basic conditions?
The nitroethyl group is prone to hydrolysis under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming carboxylic acids or ketones. Stability studies (pH 1–14, 25–60°C) with LC-MS monitoring are recommended. Buffered conditions (pH 6–8) and inert atmospheres (N₂/Ar) mitigate degradation during synthesis .
Advanced: How can cross-coupling reactions leverage the bromo substituent for functionalization?
The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl, heteroaryl, or amino groups. Key steps:
- Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts.
- Optimize ligand-to-metal ratios (1:1 to 1:3) to prevent dehalogenation.
- Monitor by ¹H NMR for aryl-bromide conversion. Comparative studies with 4-bromophenyl ether derivatives () inform solvent selection (toluene > DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
